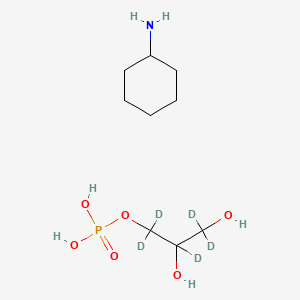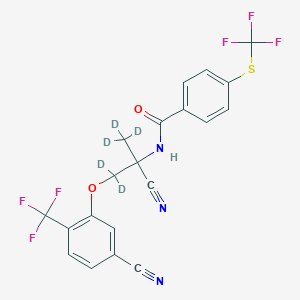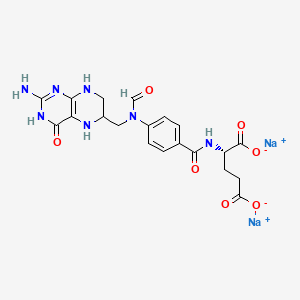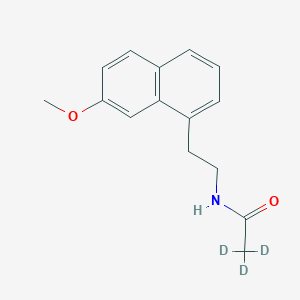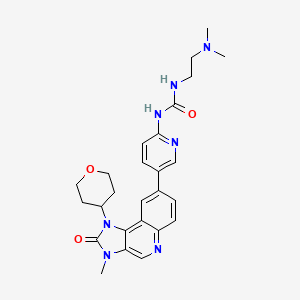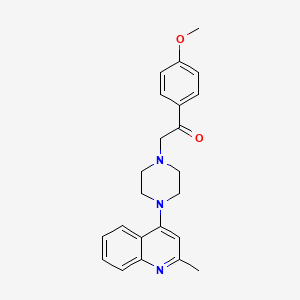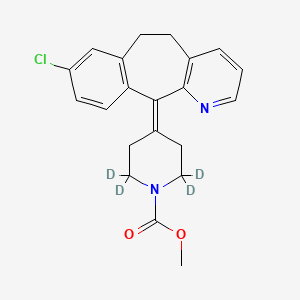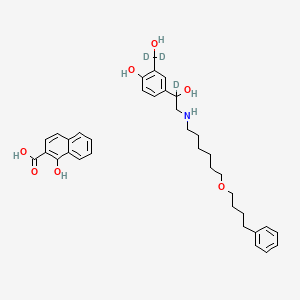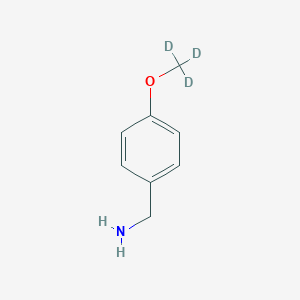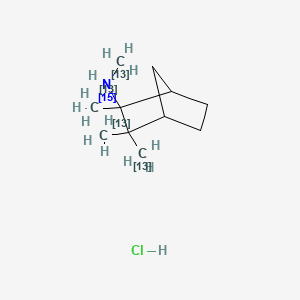
Mecamylamine (hydrochloride)-13C4,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mecamylamine (hydrochloride)-13C4,15N is a labeled compound used primarily in scientific research. It is a derivative of mecamylamine hydrochloride, a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. Mecamylamine hydrochloride was initially introduced in the 1950s as an antihypertensive drug but has since found broader applications in research due to its ability to cross the blood-brain barrier and its effects on the central nervous system .
Preparation Methods
The synthesis of mecamylamine (hydrochloride)-13C4,15N involves the incorporation of isotopically labeled carbon and nitrogen atoms into the mecamylamine hydrochloride structure. The synthetic route typically starts with the preparation of the labeled precursors, followed by a series of chemical reactions to form the final product. Industrial production methods may involve:
Step 1: Synthesis of labeled precursors such as 13C4-labeled cyclohexanone and 15N-labeled methylamine.
Step 2: Formation of the bicyclic structure through a series of cyclization reactions.
Step 3: Introduction of the hydrochloride group to form the final compound.
Chemical Reactions Analysis
Mecamylamine (hydrochloride)-13C4,15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another. .
Scientific Research Applications
Mecamylamine (hydrochloride)-13C4,15N has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies of nicotinic acetylcholine receptors to understand their role in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, depression, and nicotine addiction.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .
Mechanism of Action
Mecamylamine (hydrochloride)-13C4,15N acts as a ganglionic blocker by preventing the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. This results in a reduction of sympathetic tone, vasodilation, and decreased cardiac output, leading to its antihypertensive effects. The compound’s ability to cross the blood-brain barrier allows it to exert central nervous system effects, making it useful in research on neurological disorders .
Comparison with Similar Compounds
Mecamylamine (hydrochloride)-13C4,15N is unique due to its isotopic labeling, which makes it particularly valuable in research applications. Similar compounds include:
Mecamylamine hydrochloride: The non-labeled version used primarily as an antihypertensive agent and research tool.
Scopolamine hydrobromide: Another ganglionic blocker with different pharmacological properties.
Varenicline tartrate: A partial agonist of nicotinic acetylcholine receptors used in smoking cessation.
Properties
Molecular Formula |
C11H22ClN |
|---|---|
Molecular Weight |
208.71 g/mol |
IUPAC Name |
N,2,3,3-tetra((113C)methyl)bicyclo[2.2.1]heptan-2-(15N)amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/i1+1,2+1,3+1,4+1,12+1; |
InChI Key |
PKVZBNCYEICAQP-WNJSOVSZSA-N |
Isomeric SMILES |
[13CH3]C1(C2CCC(C2)C1([13CH3])[15NH][13CH3])[13CH3].Cl |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


